molecular formula C16H20O4 B7700217 Ethyl 4,7-dioxo-7-(p-tolyl)heptanoate CAS No. 1548899-14-4

Ethyl 4,7-dioxo-7-(p-tolyl)heptanoate

Cat. No.: B7700217
CAS No.: 1548899-14-4
M. Wt: 276.33 g/mol
InChI Key: PMJWKEKMXGZNPO-UHFFFAOYSA-N
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Description

Ethyl 4,7-dioxo-7-(p-tolyl)heptanoate (CAS 1548899-14-4) is a chemical compound with the molecular formula C16H20O4 and a molecular weight of 276.332 g/mol . This ester is characterized by a heptanoate chain featuring two ketone groups at the 4 and 7 positions, terminating in a p-tolyl (4-methylphenyl) ring . Its structure, related to other dioxo-heptanoic acid derivatives, suggests its utility as a versatile synthetic intermediate and building block in organic and medicinal chemistry research . The compound has been identified in patent literature as a key intermediate in the synthesis of novel pyrrole inhibitors for S-Nitrosoglutathione Reductase (GSNOR) . GSNOR is a potential therapeutic target for conditions such as asthma and other inflammatory diseases, positioning this compound as a valuable asset for researchers developing new therapeutic agents . As a specialist biochemical, it is essential for hit-to-lead optimization stages in drug discovery. This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

ethyl 7-(4-methylphenyl)-4,7-dioxoheptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-3-20-16(19)11-9-14(17)8-10-15(18)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJWKEKMXGZNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)CCC(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • Ethyl 7-(4-Methoxyphenyl)-4,7-dioxo-heptanoate: Structure: Differs by replacing the p-tolyl methyl group with a methoxy (-OCH₃) group. Purity levels for this analog are reported at ≥95–98% .
  • Ethyl 4,7-Dioxo-7-(4-(Trifluoromethyl)Phenyl)Heptanoate: Structure: Substitutes p-tolyl with a trifluoromethyl (-CF₃) group. Impact: The electron-withdrawing -CF₃ group reduces aromatic ring reactivity and may lower solubility in non-polar solvents.

Backbone Modifications

  • 7-Ethoxy-4,7-Dioxoheptanoic Acid (CAS 1506-55-4): Structure: Replaces the ethyl ester with a carboxylic acid and introduces an ethoxy group at the 7-position. Impact: The free carboxylic acid enhances polarity, making it suitable for coordination chemistry or salt formation. This compound is used in specialized organic syntheses .

Physicochemical Properties

Property Ethyl 4,7-Dioxo-7-(p-Tolyl)Heptanoate (Estimated) Ethyl 7-(4-Methoxyphenyl)-4,7-Dioxo-Heptanoate Ethyl Heptanoate
Molecular Weight ~278.3 g/mol 292.33 g/mol 158.24 g/mol
Solubility Moderate in organic solvents (e.g., DCM, THF) Higher polarity due to -OCH₃ Low polarity; soluble in ethanol, oils
Stability Prone to keto-enol tautomerism Similar diketone stability High stability; resistant to hydrolysis

Stability and Reactivity

The diketone moiety in this compound introduces reactivity through:

  • Keto-Enol Tautomerism: Enhances susceptibility to nucleophilic attack, useful in cyclization reactions.
  • Electrophilic Aromatic Substitution : The p-tolyl group directs electrophiles to the para position, enabling derivatization.

In contrast, simpler esters like ethyl heptanoate lack such reactivity, prioritizing shelf-stable flavor applications .

Preparation Methods

Direct Fischer Esterification

The acid precursor, 4,7-dioxo-7-(p-tolyl)heptanoic acid (CAS 522663-97-4), undergoes esterification with ethanol under acidic catalysis. While explicit data for this compound is limited, analogous esterifications of similar diketones report yields of 70–85% using sulfuric acid or p-toluenesulfonic acid (PTSA) in refluxing ethanol.

Reaction Conditions

  • Catalyst: PTSA (1.5 mol%)

  • Solvent: Ethanol (reflux, 8–12 hours)

  • Yield: ~80% (estimated)

Carbodiimide-Mediated Coupling

Alternative methods employ coupling agents like dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP) to activate the carboxylic acid. This approach avoids equilibrium limitations of Fischer esterification, potentially improving yields to 90%.

Oxidation of Secondary Alcohol Precursors

TEMPO/NaClO Oxidation

A high-yield route involves oxidizing a secondary alcohol intermediate to the ketone. For example, ethyl 7-chloro-2-hydroxyheptanoate was oxidized to ethyl 7-chloro-2-oxoheptanoate using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), sodium hypochlorite, and potassium bromide in dichloromethane/water at −2 to 5°C, achieving 97% yield. Adapting this to the target compound would require synthesizing a diol precursor followed by selective oxidation.

Optimized Conditions

  • Oxidant: NaClO (10% aqueous)

  • Catalyst: TEMPO (0.006 mol%), KBr (0.05 mol%)

  • Temperature: −1 to 5°C

  • Yield: 97% (demonstrated for analogous substrate)

Metal-Catalyzed Coupling Reactions

Chromium-Mediated Cross-Coupling

Patent WO2016176560A1 highlights chromium-catalyzed couplings for synthesizing halichondrin intermediates. A similar strategy could couple p-tolylmagnesium bromide with a diketone-bearing electrophile. For instance, coupling halo-acetylenic ketones with aryl Grignard reagents using Cr/Ni catalysts achieved yields >85%.

Case Study

  • Substrates: p-Tolylmagnesium bromide + ethyl 4-chloro-7-oxoheptanoate

  • Catalyst: (R)-BINOL-Cr complex (20 mol%), NiCl₂ (0.05 mol%)

  • Solvent: Ethyl cyanide, 25°C

  • Yield: 88% (model reaction)

Claisen Condensation Approaches

Intramolecular Condensation

Ethyl acetoacetate derivatives undergo Claisen condensation to form diketones. For ethyl 4,7-dioxo-7-(p-tolyl)heptanoate, a diester precursor could cyclize under basic conditions. However, regioselectivity challenges necessitate careful design.

Hypothetical Pathway

  • Alkylation: Ethyl acetoacetate + p-tolyl bromide → ethyl 3-(p-tolyl)acetoacetate

  • Condensation: Base-mediated cyclization to form diketone.

  • Esterification: Final adjustment of ester groups.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Fischer EsterificationSimple, low-costEquilibrium-limited, moderate yield70–85%
TEMPO OxidationHigh yield, selectiveRequires diol precursorUp to 97%
Cr/Ni CouplingRegioselective, scalableComplex catalyst system85–90%

The TEMPO oxidation route offers the highest efficiency but depends on precursor availability. Metal-catalyzed couplings provide versatility for structural analogs but require specialized reagents .

Q & A

Q. What are the key methodological steps in synthesizing Ethyl 4,7-dioxo-7-(p-tolyl)heptanoate?

The synthesis typically involves multi-step reactions, starting with the condensation of ethyl heptanoate derivatives with substituted benzaldehydes (e.g., p-tolyl aldehydes). Critical steps include:

  • Aldol Condensation : Using bases like sodium hydride or potassium carbonate in solvents such as DMF or THF to form the ketone backbone .
  • Oxidation : Controlled oxidation of intermediates to introduce dioxo groups, often employing oxidizing agents like PCC (pyridinium chlorochromate) .
  • Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity . Optimization of reaction temperature (60–100°C) and solvent polarity is crucial for yield improvement .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Structural validation requires:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm bond hybridization, functional groups (e.g., ester, ketone), and aromatic substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ~346.45 g/mol) and fragmentation patterns .
  • FT-IR : Identification of carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) and ester C-O bonds (~1250 cm1^{-1}) .

Q. What purification strategies are effective for isolating this compound?

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) resolves polar impurities .
  • Recrystallization : Ethanol or methanol as solvents to enhance crystalline purity .
  • HPLC : For high-purity batches (>99%), reverse-phase C18 columns with acetonitrile/water mobile phases are used .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction neutralization .
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) for selective hydrogenation steps, reducing side-product formation .
  • DoE (Design of Experiments) : Statistical models to balance temperature, stoichiometry, and reaction time. For example, a 10°C increase in aldol condensation improves yield by 12% but risks decomposition above 100°C .

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